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For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the long-term management of

HIV-1 infection. For the class of antiretrovirals known as integrase strand transfer inhibitors

(INSTIs), a high genetic barrier to resistance is a key therapeutic advantage. This guide

provides a comparative analysis of the cross-resistance profile of a novel investigational INSTI,

GSK-364735 sodium, against a panel of known INSTI resistance mutations. We present a

synthesis of available preclinical data, comparing its performance with established first- and

second-generation INSTIs.

In Vitro Susceptibility of GSK-364735 Sodium and
Comparator INSTIs
The antiviral activity of GSK-364735 sodium and other INSTIs against HIV-1 variants

harboring specific resistance-associated mutations in the integrase gene is a critical measure

of its potential clinical utility. The following tables summarize the fold change (FC) in 50%

effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for each drug against

mutant viruses relative to the wild-type virus. A lower fold change indicates better retention of

activity against the resistant strain.

Table 1: Fold Change in Susceptibility for GSK-364735 Sodium against INSTI-Resistant HIV-1

Variants
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INSTI Resistance Mutation
Fold Change in EC₅₀/IC₅₀ for GSK-364735
Sodium

T66I 1.2[1]

E92Q 3.7[1]

T124A 1.0[1]

P145S 1.4[1]

Q146R 1.7[1]

S153Y 1.4

M154I 0.8

N155H 1.0 - 2.1

Q148H 1.0

Q148R 1.0

Q148K 1.0

G140S + Q148H 2.0

Data compiled from in vitro cellular assays.

Table 2: Comparative Fold Change in Susceptibility of Various INSTIs against Common

Resistance Mutations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mutation(s)
Raltegravir
(RAL)

Elvitegravir
(EVG)

Dolutegravi
r (DTG)

Bictegravir
(BIC)

Cabotegravi
r (CAB)

Primary

Single

Mutations

T66I - 9.7 - - -

E92Q ~5 ~30
No significant

change

No significant

change

No significant

change

Y143R/C >10 Fully Active 1.0 - 3.5 2.4 - 2.5 1.2 - 2.2

S147G - 4.1 - - -

Q148H/K/R 7 - >92 >92 0.5 - 1.1 0.8 1.2

N155H ~10 - 19 ~30 2.6 - 4.4 1.7 - 2.7 1.5 - 2.6

G118R 5 - 10 5 - 10 5 - 10 2 - 3 5 - 10

R263K - - ~2.3 - 2.5

Double and

Multiple

Mutations

G140S +

Q148H
>100 - 245 >100 2.2 - 8.7 2 - 5 ~10

E138K +

Q148H/K/R
36 >100 2.2 - 8.7 2 - 5 ~10

Q148R + 1

RAM
>100 >100 1.0 - 8.0 3.2 - 8.0 9.9 - 66.3

Q148H/K/R +

2 RAMs
>100 >100 >100 >100 >100

Fold change values are approximate and can vary depending on the specific assay and viral

background. RAM: Resistance-Associated Mutation. Data compiled from multiple sources.
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Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro

experiments: phenotypic drug susceptibility assays using recombinant viruses and biochemical

assays with purified HIV-1 integrase.

Phenotypic Drug Susceptibility Assay (e.g.,
PhenoSense™ Assay)
This assay measures the ability of a virus to replicate in the presence of a drug.

Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma or cell

culture supernatant. The integrase-coding region of the pol gene is amplified using reverse

transcription-polymerase chain reaction (RT-PCR).

Generation of Recombinant Viruses: The amplified patient-derived integrase sequence is

inserted into a replication-defective HIV-1 vector that contains a reporter gene, such as

luciferase.

Virus Production: The recombinant vector is transfected into a producer cell line (e.g.,

HEK293T cells) to generate virus particles.

Infection and Drug Treatment: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the

recombinant virus in the presence of serial dilutions of the INSTI being tested.

Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), the

expression of the reporter gene (luciferase activity) is measured.

Data Analysis: The drug concentration that inhibits viral replication by 50% (EC₅₀) is

calculated. The fold change in resistance is determined by dividing the EC₅₀ for the mutant

virus by the EC₅₀ for a wild-type reference virus.

Recombinant HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibitory activity of a compound on the

enzymatic function of integrase.
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Recombinant Integrase Expression and Purification: The HIV-1 integrase protein is

expressed in a suitable system (e.g., E. coli) and purified.

Assay Setup: The assay is typically performed in a 96-well plate format. A biotin-labeled

donor DNA substrate, mimicking the viral DNA end, is immobilized on a streptavidin-coated

plate.

Enzyme Reaction: Purified recombinant HIV-1 integrase is added to the wells along with a

target DNA substrate. The reaction is initiated in a buffer containing divalent cations (e.g.,

Mg²⁺ or Mn²⁺), which are essential for integrase activity.

Inhibitor Addition: The INSTI being tested is added at various concentrations to determine its

inhibitory effect on the strand transfer reaction.

Detection: The integrated target DNA is detected using a specific antibody conjugated to an

enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent

signal.

Data Analysis: The concentration of the inhibitor that reduces integrase activity by 50% (IC₅₀)

is calculated.

Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the HIV-1 integration pathway and a simplified representation

of how INSTIs work and how resistance mutations can interfere with their activity.
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Figure 1. Simplified workflow of HIV-1 integration into the host cell genome.
Figure 2. Conceptual diagram of INSTI action and the impact of resistance mutations.

Discussion and Conclusion
The in vitro data compiled in this guide demonstrate that GSK-364735 sodium maintains

potent activity against a range of HIV-1 variants with single INSTI resistance mutations.

Notably, it shows minimal loss of activity against key mutations such as N155H and those in the

Q148 pathway when they appear as single mutations. This profile is comparable to or, in some

cases, more favorable than first-generation INSTIs like raltegravir and elvitegravir, which exhibit

significant loss of susceptibility to these mutations.

Against viruses with multiple INSTI resistance mutations, particularly combinations involving

the Q148 pathway, all INSTIs, including the second-generation agents and likely GSK-364735,
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show a reduction in activity. However, the high barrier to resistance for second-generation

INSTIs often means that complex mutational patterns are required to confer clinically significant

resistance.

The favorable cross-resistance profile of GSK-364735 sodium against single INSTI resistance

mutations suggests it may hold promise as a future therapeutic option, particularly in treatment-

experienced patients with limited choices due to resistance. Further clinical studies are

necessary to validate these in vitro findings and to fully characterize the resistance profile of

GSK-364735 sodium in a clinical setting. This guide serves as a resource for the research

community to facilitate the ongoing evaluation and development of novel antiretroviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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